![molecular formula C25H18FN3O7 B15029415 5-(3-{(Z)-[1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid](/img/structure/B15029415.png)
5-(3-{(Z)-[1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid
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Overview
Description
5-(3-{[(5Z)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound featuring a combination of fluorophenyl, diazinan, pyrrol, and benzene carboxylic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-{[(5Z)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the fluorophenyl and diazinan moieties, followed by their integration into the pyrrol and benzene carboxylic acid framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(3-{[(5Z)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
5-(3-{[(5Z)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-{[(5Z)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Imidazole derivatives
- Indole derivatives
Uniqueness
Compared to similar compounds, 5-(3-{[(5Z)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H18FN3O7 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
5-[3-[(Z)-[1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C25H18FN3O7/c1-12-6-14(13(2)28(12)19-8-15(23(32)33)7-16(9-19)24(34)35)10-20-21(30)27-25(36)29(22(20)31)18-5-3-4-17(26)11-18/h3-11H,1-2H3,(H,32,33)(H,34,35)(H,27,30,36)/b20-10- |
InChI Key |
KTJQGFGPGFRUQR-JMIUGGIZSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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